molecular formula C23H22N4O2 B2734956 N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260934-82-4

N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2734956
CAS No.: 1260934-82-4
M. Wt: 386.455
InChI Key: QQNSFFNLTQYDSC-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group. The acetamide moiety is attached to a 2,4-dimethylphenyl substituent, contributing to its steric and electronic profile. The 1,2,4-oxadiazole ring is electron-deficient, enhancing interactions with biological targets such as enzymes or receptors. The methyl groups on the phenyl rings likely improve lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-6-9-18(10-7-15)22-25-23(29-26-22)20-5-4-12-27(20)14-21(28)24-19-11-8-16(2)13-17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSFFNLTQYDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
Molecular Formula C22H22N6O2
Molecular Weight 402.45 g/mol
LogP 2.6919
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The structure includes a dimethylphenyl moiety and an oxadiazole ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrole moieties. The compound has shown promising results against various cancer cell lines.

  • In vitro Studies : The compound was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). It exhibited significant cytotoxicity with IC50 values ranging from 0.67 µM to 3.45 µM, indicating its potential as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit EGFR and Src kinases, which are crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features:

  • Oxadiazole Ring : This moiety is known for its ability to interact with biological targets effectively.
  • Pyrrole Unit : Enhances the lipophilicity and cellular uptake of the compound.
  • Dimethylphenyl Group : Contributes to the overall stability and selectivity towards cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • A study by Zhang et al. synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. Compounds with similar structures showed IC50 values lower than standard chemotherapeutics .
  • Another research focused on the inhibitory effects of oxadiazole derivatives on leukemia and solid tumors, reporting significant growth inhibition in cell lines such as K-562 (leukemia) and MDA-MB-435 (melanoma) with growth percentages indicating strong anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name / Identifier Core Heterocycle(s) Substituents on Heterocycle Acetamide Attachment Key Functional Groups
Target Compound Pyrrole + 1,2,4-oxadiazole 4-Methylphenyl (oxadiazole) 2,4-Dimethylphenyl Oxadiazole, methyl, acetamide
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide Pyrazole + 1,2,4-oxadiazole 4-Methoxyphenyl (oxadiazole), methylsulfanyl 2-Chloro-4-methylphenyl Oxadiazole, methoxy, thioether
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 1,2,4-Triazole + pyridine Allyl (triazole), pyridinyl 4-Chloro-2-methylphenyl Triazole, pyridine, thioether
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole + thiazole Phenyl (pyrazole), methyl 4-Phenyl (thiazole-linked) Thiazole, pyrazole, acetamide
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Triazole + benzotriazole Benzotriazole, allyl 3-Chloro-2-methylphenyl Benzotriazole, triazole, thioether
Key Observations:
  • Heterocyclic Diversity: The target compound’s pyrrole-oxadiazole scaffold contrasts with pyrazole-oxadiazole (), triazole-pyridine (), and pyrazole-thiazole () systems.
  • Chloro substituents () boost lipophilicity, possibly improving blood-brain barrier penetration but increasing metabolic resistance . Thioether linkages () may confer redox activity or metal-binding capacity, absent in the target compound .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Oxadiazole vs. Triazole : Oxadiazoles are often used as bioisosteres for esters or carboxylic acids, improving metabolic stability. Triazoles (e.g., ) may offer hydrogen-bonding interactions, enhancing target engagement .
  • Methyl vs.
  • Spectral Characterization : Analogous compounds (e.g., ) are characterized via NMR and mass spectrometry, suggesting similar methods apply to the target compound .

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